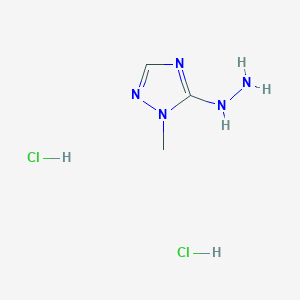
methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-(2-Chloreacetamido)-3-phenylpropanoat ist eine organische Verbindung, die zur Klasse der Ester gehört. Sie zeichnet sich durch das Vorhandensein einer Chloreacetamido-Gruppe aus, die an ein Phenylpropanoat-Rückgrat gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl (2S)-2-(2-Chloreacetamido)-3-phenylpropanoat umfasst in der Regel die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe wie 2-Chloressigsäure, Phenylalanin und Methanol.
Bildung von Chloreacetamid: 2-Chloressigsäure wird mit Ammoniak oder einem Amin umgesetzt, um 2-Chloreacetamid zu bilden.
Kupplungsreaktion: Das Chloreacetamid wird dann unter geeigneten Bedingungen mit Phenylalanin gekoppelt, um das gewünschte Produkt zu bilden.
Veresterung: Schließlich wird das Produkt unter Verwendung von Methanol in Gegenwart eines sauren Katalysators verestert, um Methyl (2S)-2-(2-Chloreacetamido)-3-phenylpropanoat zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Schritte umfassen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren kann die Effizienz des Prozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl (2S)-2-(2-Chloreacetamido)-3-phenylpropanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chlor-Gruppe kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Hydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure zu ergeben.
Reduktion: Die Verbindung kann reduziert werden, um das entsprechende Amin zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumazid oder Thioharnstoff können unter milden Bedingungen verwendet werden.
Hydrolyse: Saure (HCl) oder basische (NaOH) Bedingungen werden üblicherweise eingesetzt.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) können verwendet werden.
Hauptprodukte, die gebildet werden
Substitution: Bildung von substituierten Amiden oder Thiolderivaten.
Hydrolyse: Bildung von 2-(2-Chloreacetamido)-3-phenylpropansäure.
Reduktion: Bildung von 2-(2-Aminoacetamido)-3-phenylpropanoat.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-(2-Chloreacetamido)-3-phenylpropanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde untersucht.
Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, einschließlich antimikrobieller und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und Arzneimitteln eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl (2S)-2-(2-Chloreacetamido)-3-phenylpropanoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Chloreacetamido-Gruppe kann kovalente Bindungen mit nucleophilen Stellen in Proteinen oder Enzymen bilden und deren Funktion möglicherweise hemmen. Diese Interaktion kann wichtige biologische Pfade stören, was zu den beobachteten Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl (2S)-2-(2-Bromacetamido)-3-phenylpropanoat: Ähnliche Struktur, aber mit einer Bromgruppe anstelle einer Chlor-Gruppe.
Methyl (2S)-2-(2-Jodacetamido)-3-phenylpropanoat: Ähnliche Struktur, aber mit einer Jodgruppe anstelle einer Chlor-Gruppe.
Methyl (2S)-2-(2-Fluoracetamido)-3-phenylpropanoat: Ähnliche Struktur, aber mit einer Fluorgruppe anstelle einer Chlor-Gruppe.
Einzigartigkeit
Methyl (2S)-2-(2-Chloreacetamido)-3-phenylpropanoat ist aufgrund seiner spezifischen Reaktivität und potenziellen Anwendungen einzigartig. Das Vorhandensein der Chlor-Gruppe verleiht bestimmte chemische Eigenschaften, die in verschiedenen synthetischen und biologischen Kontexten genutzt werden können.
Eigenschaften
Molekularformel |
C12H14ClNO3 |
|---|---|
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
methyl (2S)-2-[(2-chloroacetyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C12H14ClNO3/c1-17-12(16)10(14-11(15)8-13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
WXAFKBZLGNLNJT-JTQLQIEISA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCl |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B11715072.png)
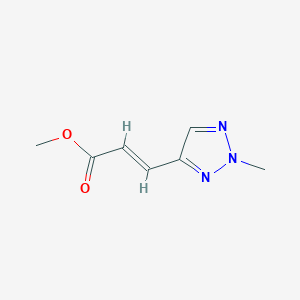
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11715079.png)
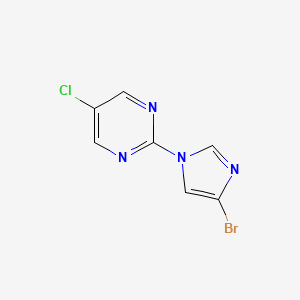
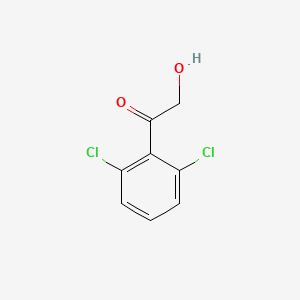
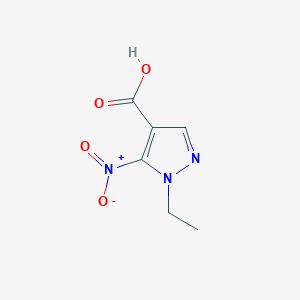
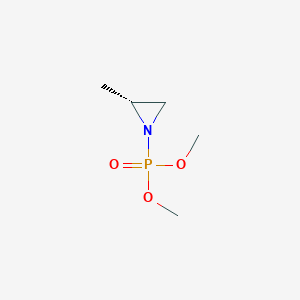

![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)
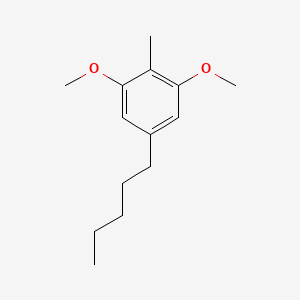


![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)
